molecular formula C5H3Cl2NO3S B3332118 3,5-Dichloropyridine-4-sulfonic acid CAS No. 872273-26-2

3,5-Dichloropyridine-4-sulfonic acid

Cat. No.: B3332118
CAS No.: 872273-26-2
M. Wt: 228.05 g/mol
InChI Key: WJAFMYIEGRWQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropyridine-4-sulfonic acid: is a chemical compound with the molecular formula C5H3Cl2NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a sulfonic acid group at the 4th position of the pyridine ring. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloropyridine-4-sulfonic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 3,5-dichloropyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4th position .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloropyridine-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dichloropyridine-4-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-4-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzyme active sites, influencing enzyme activity and function. Additionally, the chlorine atoms can participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloropyridine-4-sulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its dual chlorine atoms and sulfonic acid group make it a versatile intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

3,5-dichloropyridine-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO3S/c6-3-1-8-2-4(7)5(3)12(9,10)11/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAFMYIEGRWQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)S(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704501
Record name 3,5-Dichloropyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872273-26-2
Record name 3,5-Dichloropyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloropyridine-4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloropyridine-4-sulfonic acid
Reactant of Route 3
3,5-Dichloropyridine-4-sulfonic acid
Reactant of Route 4
3,5-Dichloropyridine-4-sulfonic acid
Reactant of Route 5
3,5-Dichloropyridine-4-sulfonic acid
Reactant of Route 6
3,5-Dichloropyridine-4-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.